molecular formula C26H22N4O4 B2449393 4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1(2H)-one CAS No. 1291832-10-4

4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1(2H)-one

カタログ番号: B2449393
CAS番号: 1291832-10-4
分子量: 454.486
InChIキー: QMMMAYKLUBUUPS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1(2H)-one is a synthetic small molecule that incorporates a phthalazin-1(2H)-one core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological profiles . This compound is of significant interest in early-stage drug discovery, particularly in the field of oncology. The molecular design of this compound is strategic; the phthalazin-1(2H)-one moiety is a key structural feature found in potent inhibitors of bromodomain-containing protein 4 (BRD4), a well-validated epigenetic target in cancer therapy . BRD4 plays a critical role in the regulation of oncogene expression, such as c-MYC, and its inhibition has demonstrated promising anti-proliferative effects in various cancer cell models, including breast cancer . Furthermore, the phthalazin-1(2H)-one structure can also mimic the PARP1 substrate, suggesting a potential for modulating DNA damage response pathways, a mechanism that can be synergistic with BRD4 inhibition . The 1,2,4-oxadiazol group is a common bioisostere used to improve metabolic stability and binding affinity. Researchers can utilize this chemical as a valuable pharmacological probe to investigate the biology of BRD4 and related targets, or as a key intermediate and lead compound in the design and synthesis of novel dual-target anticancer agents. Its structure offers opportunities for further derivatization to explore structure-activity relationships and optimize drug-like properties. This product is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

特性

IUPAC Name

4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O4/c1-15-9-10-18(11-16(15)2)30-26(31)22-8-6-5-7-21(22)23(28-30)25-27-24(29-34-25)17-12-19(32-3)14-20(13-17)33-4/h5-14H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMMMAYKLUBUUPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC(=CC(=C5)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

4-[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1(2H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, particularly focusing on its anticancer potential and mechanisms of action.

Chemical Structure and Properties

The compound's molecular formula is C25H20N4O4C_{25}H_{20}N_{4}O_{4} with a molecular weight of 440.46 g/mol. It features a phthalazinone core linked to an oxadiazole moiety, which contributes to its biological activity.

Anticancer Properties

Research has indicated that derivatives of phthalazinones exhibit promising anticancer activity. A study synthesized various phthalazinone derivatives, including the compound , and evaluated their effects on breast cancer cell lines (e.g., MCF-7 and MDA-MB-231) and other tumor types. The results showed that these compounds could inhibit cell proliferation effectively.

CompoundIC50 (μM)Target Cell Line
DDT260.237MCF-7
48a17.39HePG2
48b22.19MCF-7

The compound DDT26 demonstrated significant BRD4 inhibitory activity, which is crucial for regulating gene expression in cancer cells. This inhibition leads to reduced cell migration and colony formation, indicating its potential as an anti-breast cancer agent .

The proposed mechanism for the anticancer activity of this compound involves the inhibition of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes. By inhibiting PARP, the compound disrupts the DNA damage response (DDR), leading to increased DNA damage and apoptosis in cancer cells. This effect is particularly pronounced in cells with BRCA mutations, where PARP inhibitors enhance cytotoxicity .

Case Studies

Several studies have highlighted the efficacy of similar compounds in preclinical models:

  • Study on Phthalazinone Derivatives : A series of phthalazinone derivatives were tested against various cancer cell lines. The study found that compounds with similar structural features to 4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1(2H)-one exhibited significant cytotoxic effects with low IC50 values across multiple cancer types .
  • BRD4 Inhibition in Breast Cancer : In a targeted study on BRD4 inhibitors, the compound was shown to significantly reduce cell viability in triple-negative breast cancer (TNBC) models, suggesting a selective advantage in treating aggressive breast cancer subtypes .

科学的研究の応用

Antitumor Activity

Recent studies have indicated that compounds with oxadiazole and phthalazine structures exhibit significant antitumor properties. For instance, derivatives of oxadiazoles have been reported to inhibit cancer cell proliferation in various cell lines. The presence of the dimethoxyphenyl group enhances the lipophilicity and biological activity of the compound, making it a candidate for further investigation as an anticancer agent .

Antimicrobial Properties

Research has shown that heterocyclic compounds like those containing oxadiazole rings possess antimicrobial activities against a range of pathogens. The unique structure of 4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1(2H)-one may contribute to its effectiveness against bacteria and fungi .

Inhibitory Effects on Enzymes

The compound has also been studied for its potential as an enzyme inhibitor. Specific derivatives have shown promise in inhibiting key enzymes involved in disease pathways, which could lead to therapeutic applications in treating metabolic disorders or infections .

Case Studies

  • Anticancer Activity Assessment :
    A study evaluated the cytotoxic effects of various phthalazine derivatives on human cancer cell lines. The results indicated that modifications in substituents significantly affected potency, with certain derivatives showing IC50 values in low micromolar ranges .
  • Antimicrobial Testing :
    Another investigation focused on the antimicrobial efficacy of similar oxadiazole-containing compounds. The study found notable inhibition against Gram-positive and Gram-negative bacteria, suggesting that structural variations can enhance antimicrobial activity .

Q & A

Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves coupling 3,5-dimethoxyphenyl-oxadiazole precursors with phthalazinone derivatives. Key steps include:

  • Cyclocondensation : Use nitrile oxides or amidoximes with phthalazinone intermediates under reflux (e.g., glacial acetic acid at 60–65°C for 5–8 hours, as in pyrazoline synthesis ).
  • Purification : Column chromatography (silica gel, petroleum ether/ethyl acetate 4:1) or recrystallization to isolate the product .
  • Optimization : Adjust reaction time (8–10 hours) and stoichiometry (equimolar ratios) to minimize side products. Monitor via TLC (toluene:ethyl acetate:water = 8.7:1.2:1.1) .

Q. Which analytical techniques are most reliable for confirming the compound’s structural integrity?

  • FTIR : Identify oxadiazole (C=N stretch ~1650 cm⁻¹) and phthalazinone (C=O stretch ~1680 cm⁻¹) functional groups .
  • NMR : Use ¹H/¹³C-NMR to verify substituent positions (e.g., 3,4-dimethylphenyl protons at δ 2.17–2.22 ppm and methoxy groups at δ 3.75–3.80 ppm) .
  • Mass Spectrometry : Confirm molecular weight (e.g., EIMS base peak at m/z 356 for related pyrazolines) .

Q. How should researchers assess purity and stability during storage?

  • Purity : Use HPLC with a C18 column (UV detection at 254 nm) or gas chromatography (GC) for volatile impurities .
  • Stability : Store in airtight containers at 4°C in a dry environment to prevent hydrolysis of the oxadiazole ring .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Dose-Response Analysis : Test multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects.
  • Assay Validation : Compare results across orthogonal assays (e.g., enzyme inhibition vs. cell viability) to rule out false positives .
  • Structural Confirmation : Re-analyze compound integrity post-assay (via LC-MS) to exclude degradation artifacts .

Q. What methodologies are suitable for studying structure-activity relationships (SAR) of this compound?

  • Analog Synthesis : Modify substituents (e.g., replace dimethoxy groups with halogens or alkyl chains) and test activity .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with biological targets like kinases or GPCRs .
  • Pharmacophore Mapping : Identify critical moieties (e.g., oxadiazole’s electron-deficient ring) using 3D-QSAR .

Q. How can spectral data inconsistencies be addressed during characterization?

  • Dynamic Exchange : Check for tautomerism in the oxadiazole ring using variable-temperature NMR .
  • Solvent Effects : Re-acquire spectra in deuterated DMSO or CDCl₃ to resolve overlapping peaks .
  • X-ray Crystallography : Resolve ambiguous proton assignments by determining crystal structure .

Methodological Challenges and Solutions

Q. What are common pitfalls in scaling up synthesis, and how can they be mitigated?

  • Byproduct Formation : Use flow chemistry to maintain consistent temperature and mixing during cyclocondensation .
  • Low Yield : Optimize solvent polarity (e.g., switch from acetic acid to DMF for better solubility) .

Q. How to design experiments for evaluating metabolic stability?

  • Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
  • CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorescent probes .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。